3-(3-methyl-1H-indol-1-yl)propanehydrazide
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Overview
Description
3-(3-methyl-1H-indol-1-yl)propanehydrazide is a compound that belongs to the class of indole derivatives. Indole derivatives are significant in the field of organic chemistry due to their presence in many natural products and pharmaceuticals. This compound features an indole ring substituted with a methyl group at the 3-position and a propanehydrazide moiety at the 1-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methyl-1H-indol-1-yl)propanehydrazide typically involves the reaction of 3-methylindole with a suitable hydrazide precursor. One common method involves the reaction of 3-methylindole with 3-bromopropanehydrazide under basic conditions to yield the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3-methyl-1H-indol-1-yl)propanehydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazide moiety to amines or other reduced forms.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions may use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced forms such as primary or secondary amines.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
3-(3-methyl-1H-indol-1-yl)propanehydrazide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(3-methyl-1H-indol-1-yl)propanehydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the growth of microbial cells by interfering with their metabolic pathways or induce apoptosis in cancer cells by activating specific signaling cascades.
Comparison with Similar Compounds
Similar Compounds
3-(3-methyl-1H-indol-1-yl)propanoic acid: Similar structure but with a carboxylic acid group instead of a hydrazide.
3-(5-methoxy-1H-indol-3-yl)propanoic acid: Contains a methoxy group at the 5-position of the indole ring.
3-(1H-indol-3-yl)propanoic acid: Lacks the methyl group at the 3-position of the indole ring.
Uniqueness
3-(3-methyl-1H-indol-1-yl)propanehydrazide is unique due to the presence of both the methyl group and the propanehydrazide moiety, which may confer distinct chemical and biological properties compared to other indole derivatives
Properties
IUPAC Name |
3-(3-methylindol-1-yl)propanehydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-9-8-15(7-6-12(16)14-13)11-5-3-2-4-10(9)11/h2-5,8H,6-7,13H2,1H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXDAVXVLDWXJCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C2=CC=CC=C12)CCC(=O)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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